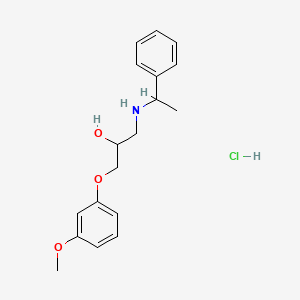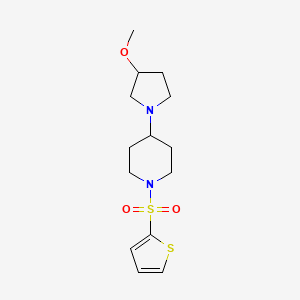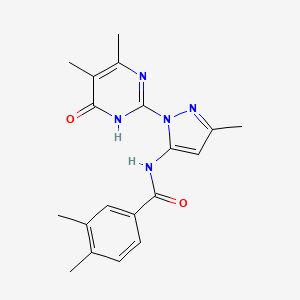![molecular formula C10H9F3N4O2 B2381152 1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid CAS No. 1006459-10-4](/img/structure/B2381152.png)
1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves several steps including condensation, acylation, cyclization, and hydrolysis. The condensation reaction is carried out at 4045℃ for 5 hours, using ethanol as a solvent. The yield was improved from 67% to 93.7% under these conditions . During acylation, trifluoroacetyl chloride is used to replace phosgene as an acylating reagent .Molecular Structure Analysis
The molecular formula of this compound is C5H5F3N2. It has a molecular weight of 150.1018 g/mol . The IUPAC Standard InChI is InChI=1S/C5H5F3N2/c1-10-3-2-4 (10-9-3)5 (6,7)8/h2H,1H3, (H,9,10) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, acylation, cyclization, and hydrolysis . The cyclization reaction is carried out in a mixed solvent of methanol and water .Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.10 g/mol. It has a topological polar surface area of 17.8 Ų. It has a complexity of 123. It has no rotatable bonds and no hydrogen bond donors. It has 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Crystal Structures
Coordination Complexes : Research by (Radi et al., 2015) demonstrated the synthesis of novel pyrazole-dicarboxylate acid derivatives, leading to the formation of mononuclear chelate complexes with metals like Cu and Co. These complexes were characterized by NMR, ESI-MS, and X-ray diffraction, showing their potential in coordination chemistry.
Molecular Docking Studies : Another study by (Ganga Reddy et al., 2022) synthesized new pyrazole derivatives and conducted molecular docking studies to predict binding interactions with target proteins. This research highlights the compound's application in the development of potential therapeutic agents.
Antifungal Activity
- Novel Amides Synthesis : In the field of antifungal research, (Du et al., 2015) synthesized novel pyrazole carboxylic acid amides and tested their efficacy against phytopathogenic fungi. They found moderate to excellent antifungal activities, suggesting potential applications in agriculture and biochemistry.
Spectral and Theoretical Investigations
Experimental and Theoretical Studies : A study by (Viveka et al., 2016) combined experimental and theoretical approaches to understand the properties of pyrazole-4-carboxylic acid derivatives. They used techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to the fundamental understanding of these compounds.
Structural Diversity in Metal Coordination Polymers : (Cheng et al., 2017) explored the use of pyrazole carboxylic acids in creating diverse metal coordination polymers. Their findings have implications for materials science, particularly in the synthesis of new types of polymers.
Corrosion Inhibition
- Steel Corrosion Inhibitors : Research by (Herrag et al., 2007) evaluated pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid, demonstrating their effectiveness in reducing corrosion rates. This suggests potential applications in industrial chemistry and materials protection.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antifungal agents , suggesting that they may interact with fungal cells to inhibit their growth.
Biochemical Pathways
Given its potential use in the synthesis of antifungal agents , it may be involved in pathways related to fungal cell wall synthesis or other essential processes for fungal growth.
Result of Action
Given its potential use in the synthesis of antifungal agents , it may result in the inhibition of fungal growth.
Propriétés
IUPAC Name |
1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O2/c1-6-4-8(10(11,12)13)15-17(6)5-16-3-2-7(14-16)9(18)19/h2-4H,5H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJSBDIFLNRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)

![N-allyl-6-({4-[(methylsulfonyl)amino]phenyl}thio)nicotinamide](/img/structure/B2381076.png)
![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)


![(4-Methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2381082.png)
![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)
![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)
![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)